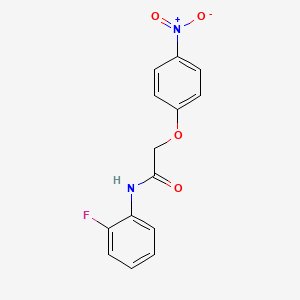

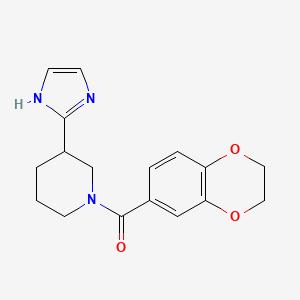

![molecular formula C14H13N3O2 B5547583 1-(2-phenylethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one 5-oxide](/img/structure/B5547583.png)

1-(2-phenylethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one 5-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including compounds similar to 1-(2-phenylethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one 5-oxide, often involves novel reactions under specific conditions. For example, a series of imidazo[1,2-a]pyridin-2-one derivatives were synthesized using microwave irradiation in ethylene glycol, demonstrating the versatility and efficiency of modern synthetic methods in producing these compounds (Tu et al., 2007).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by a fused ring system, often involving complex hydrogen bonding and weak interactions like C-H···O and π-π contacts. These structural features are crucial for their chemical behavior and reactivity (Dylong et al., 2014).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine compounds exhibit a range of chemical reactions, often facilitated by the presence of functional groups that allow for various chemical modifications. For instance, the Cu–Mn spinel oxide catalyzed synthesis of imidazo[1,2-a]pyridines involves domino three-component coupling and 5-exo-dig cyclization in water, highlighting the compounds' versatility in chemical synthesis (Bharate et al., 2013).

Physical Properties Analysis

The physical properties of these compounds are influenced by their molecular structure, with factors like thermal stability being a significant consideration. For example, the thermal behavior of certain imidazo[1,2-a]pyridine derivatives has been extensively studied, revealing insights into their stability under different conditions (Cong-min, 2014).

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridine derivatives are diverse, often dictated by the specific substitutions on the ring system. These properties can include fluorescence, reactivity towards various reagents, and the ability to form stable complexes, which are essential for their applications in different fields (Hutt et al., 2012).

Aplicaciones Científicas De Investigación

Fluorescent Materials and Optical Properties

- Imidazo[1,5-a]pyridine derivatives have been synthesized and characterized for their optical properties. They show absorption and fluorescence spectra with two absorption maxima around 310 nm and 350 nm, and an emission maximum between 460 and 550 nm, offering a significant Stokes' shift range of 90–166 nm. These properties make them suitable for developing luminescent materials (Volpi et al., 2017).

Biomedical Applications

- Nitroxides based on imidazo[1,5-a]pyridine structures have been prepared and shown to be pH-sensitive, which could be valuable for biomedical applications like pH monitoring in various physiological conditions (Kirilyuk et al., 2005).

Direcciones Futuras

Imidazole derivatives have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research could focus on exploring the potential applications of “1-(2-phenylethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one 5-oxide” in medicinal chemistry and material science.

Propiedades

IUPAC Name |

5-oxido-1-(2-phenylethyl)-3H-imidazo[4,5-c]pyridin-5-ium-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c18-14-15-12-10-16(19)8-7-13(12)17(14)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOGKEJGQIRHIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C3=C(C=[N+](C=C3)[O-])NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-phenylethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one 5-oxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazino]-2-oxoethyl}-2-furamide](/img/structure/B5547507.png)

![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5547512.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5547527.png)

![4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B5547534.png)

![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5547544.png)

![2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoxaline](/img/structure/B5547560.png)

![4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5547572.png)

![4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole](/img/structure/B5547586.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5547593.png)